(4E)-4-{[(4-methoxyphenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one
Description
The compound (4E)-4-{[(4-methoxyphenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one (molecular formula: C₁₇H₁₅N₇O₂, molecular weight: 349.354 g/mol) features a pyrazol-3-one core substituted with a [1,2,4]triazolo[4,3-b]pyridazine ring and a 4-methoxyphenylamino methylidene group. Its stereochemistry is defined by the (4E)-configuration at the double bond, which influences conformational stability and intermolecular interactions .
Properties
Molecular Formula |
C17H15N7O2 |
|---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
4-[(4-methoxyphenyl)iminomethyl]-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C17H15N7O2/c1-11-14(9-18-12-3-5-13(26-2)6-4-12)17(25)24(21-11)16-8-7-15-20-19-10-23(15)22-16/h3-10,21H,1-2H3 |
InChI Key |
JKIOXEYKZJZENT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NN3C=NN=C3C=C2)C=NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to (4E)-4-{[(4-methoxyphenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A derivative of this compound was tested against human liver carcinoma cell lines (HepG2), showing promising anti-proliferative activity with IC50 values significantly lower than standard chemotherapeutics. The mechanism was attributed to the inhibition of cell cycle progression and induction of apoptosis .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy:
- Research Findings : In vitro studies demonstrated that it possesses broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the methoxy group on the phenyl ring is believed to enhance its lipophilicity and membrane permeability, facilitating better interaction with microbial cells .
Anticonvulsant Activity
Another area of interest is the anticonvulsant properties of similar pyrazolone derivatives:
- Case Study : A related compound exhibited significant anticonvulsant effects in animal models, showing a median effective dose lower than that of established anticonvulsants like ethosuximide. The structure–activity relationship (SAR) analysis indicated that modifications on the aromatic rings play a critical role in enhancing anticonvulsant activity .
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Triazolo-Pyridazine vs. Phenyl Substituents
The target compound’s [1,2,4]triazolo[4,3-b]pyridazine ring distinguishes it from simpler analogues like the phenyl-substituted derivative (). The triazolo-pyridazine group introduces additional hydrogen-bonding sites (N atoms) and π-π stacking capacity , which may enhance binding to biological targets such as kinases or nucleic acids . However, this moiety increases molecular weight (~349 vs. 307 g/mol) and may reduce solubility compared to the phenyl analogue .
Nitro vs. Methoxy Substituents
Compound-1 () features a 2-nitrophenyl group , which is electron-withdrawing and may improve reactivity in electrophilic substitution reactions . However, nitro groups often correlate with toxicity concerns and lower metabolic stability. In contrast, the target compound’s 4-methoxyphenyl group is electron-donating, favoring oxidative stability and possibly longer half-life in vivo .
Imidazole and Thiazole Hybrids
Compounds with imidazole () or thiazole () rings exhibit distinct electronic profiles due to sulfur or additional nitrogen atoms. For example, the imidazole-containing derivative () has a nitro group that may confer pH-dependent solubility , while the thiazole hybrid () could exhibit metal-chelating properties . The target compound’s triazolo-pyridazine system lacks sulfur but offers a rigid planar structure for target binding .
Biological Activity
The compound (4E)-4-{[(4-methoxyphenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one, with the CAS number 1190324-01-6, is a pyrazolone derivative characterized by its complex structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.
- Molecular Formula : C₁₇H₁₅N₇O₂
- Molecular Weight : 349.3 g/mol
- Structure : The compound features a pyrazolone ring and various substituents that may influence its biological activity.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a range of biological activities. The specific compound has been studied for its potential pharmacological effects:
Antitumor Activity
Numerous studies have highlighted the antitumor properties of pyrazole derivatives. For instance:
- Pyrazole compounds have shown significant inhibitory activity against various cancer targets such as BRAF(V600E), EGFR, and Aurora-A kinase .
- In vitro studies suggest that the presence of specific functional groups in the pyrazole structure can enhance cytotoxicity against cancer cell lines .
Anti-inflammatory Properties
The anti-inflammatory activity of pyrazole derivatives has also been documented:
- Compounds similar to the one discussed have demonstrated effectiveness in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory pathways .
- Some derivatives have been shown to reduce nitric oxide production in macrophages, indicating potential use in treating inflammatory diseases .
Antimicrobial Effects
The antimicrobial properties of pyrazole derivatives are notable:
- Research has indicated that certain pyrazole compounds possess significant antibacterial and antifungal activities. For example, derivatives have been tested against various pathogens with promising results .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives:
- The introduction of electron-donating groups (like methoxy) on the aromatic rings enhances the activity against tumor cells .
- Modifications in the triazolo and pyridazine moieties can significantly affect the binding affinity to target proteins, influencing overall efficacy .
Case Studies
Several case studies provide insights into the biological activity of related compounds:
- Antitumor Study : A series of pyrazole derivatives were synthesized and tested against human liver carcinoma (HepG2) cell lines. Compounds with specific substitutions showed IC50 values significantly lower than standard chemotherapeutics .
- Anti-inflammatory Assay : A study evaluated several pyrazole derivatives for their ability to inhibit LPS-induced inflammation in vitro. Results indicated a marked decrease in pro-inflammatory cytokines when treated with selected compounds .
- Antimicrobial Testing : A set of novel pyrazole carboxamide derivatives were synthesized and evaluated for their antifungal activity against phytopathogenic fungi. Some compounds exhibited higher efficacy compared to established antifungal agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
